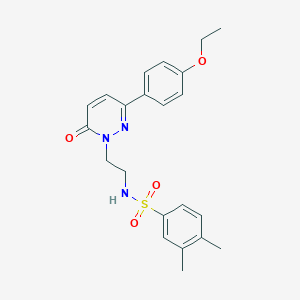
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3S with a molecular weight of 395.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1235635-00-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
It may inhibit key enzymes involved in metabolic pathways, thereby modulating cellular functions.
2. Receptor Interaction:
The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
3. Gene Expression Modulation:
It influences the expression of genes related to immune response and cellular proliferation.
Antibacterial Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
Anticancer Properties
Research indicates that pyridazinone derivatives can act as potential anticancer agents by targeting oxidative phosphorylation (OXPHOS). Compounds within this class have been shown to inhibit mitochondrial function and ATP production in cancer cells, leading to significant cytotoxicity . For instance, a closely related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that structural modifications can enhance potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:
- Sulfonamide Group: Essential for maintaining antibacterial activity.
- Pyridazinone Core: Critical for anticancer efficacy.
- Substituents on the Aromatic Rings: Variations in these groups can significantly affect the binding affinity and selectivity towards biological targets.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antibacterial Activity: A series of sulfone derivatives were synthesized and tested against Xanthomonas species, revealing promising antibacterial effects with EC50 values lower than traditional agents .
- Anticancer Efficacy in Preclinical Models: A study reported that a related disulfonamide compound exhibited potent inhibition of Complex I in OXPHOS-dependent cancer models, leading to substantial tumor reduction in vivo .
属性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19-8-6-18(7-9-19)21-11-12-22(26)25(24-21)14-13-23-30(27,28)20-10-5-16(2)17(3)15-20/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMPNUCYMKLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













